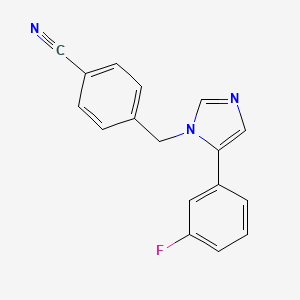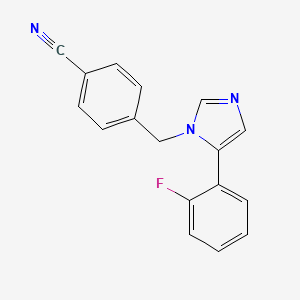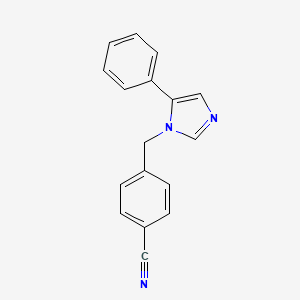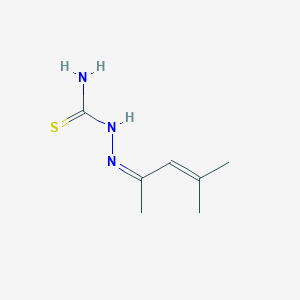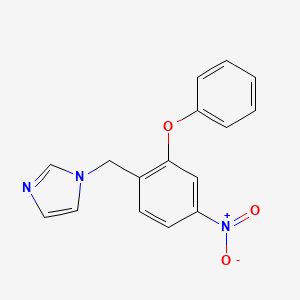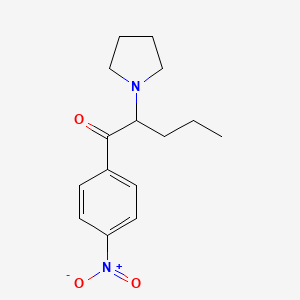
1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one is an organic compound that belongs to the class of substituted cathinones It is characterized by the presence of an iodophenyl group attached to a pyrrolidinyl-pentanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one typically involves the reaction of 4-iodobenzaldehyde with pyrrolidine and a suitable ketone. One common method includes the use of cyclopentanone oxime, which is slowly added to a chloroform suspension containing phosphorus pentachloride. The mixture is then heated and reacted with phosphorus oxychloride . The resulting product undergoes further purification steps to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The iodophenyl group allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(4-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one involves its interaction with specific molecular targets within the body. It is believed to act on neurotransmitter systems, particularly by inhibiting the reuptake of monoamines such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission .
Similar Compounds:
4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: Shares the iodophenyl group but has a different core structure.
Uniqueness: this compound is unique due to its combination of the iodophenyl group with the pyrrolidinyl-pentanone structure. This unique combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C15H20INO |
|---|---|
Poids moléculaire |
357.23 g/mol |
Nom IUPAC |
1-(4-iodophenyl)-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C15H20INO/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3 |
Clé InChI |
QXBWECFEEZMKTN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)C1=CC=C(C=C1)I)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



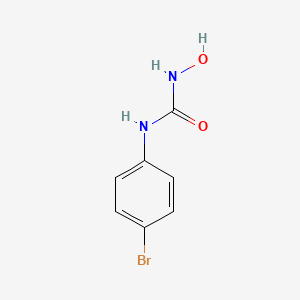
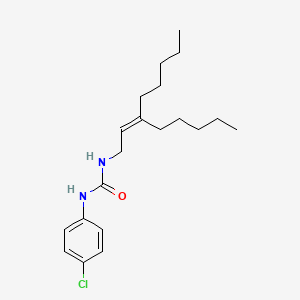

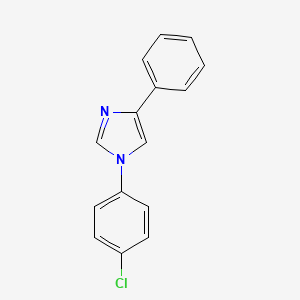
![1-(Benzofuran-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10839507.png)

